An In-depth Technical Guide to the Synthesis and Manufacturing of Disodium Pamoate Monohydrate
An In-depth Technical Guide to the Synthesis and Manufacturing of Disodium Pamoate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium pamoate monohydrate, the disodium salt of pamoic acid, is a critical excipient in the pharmaceutical industry, primarily utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs). This property is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations, which offer the benefits of reduced dosing frequency, improved patient compliance, and potentially enhanced therapeutic outcomes.[1][2] This technical guide provides a comprehensive overview of the synthesis, manufacturing, and characterization of disodium pamoate monohydrate, offering detailed experimental protocols, in-depth analysis of its physicochemical properties, and a discussion of its primary application in drug delivery.
Introduction
Pamoic acid, also known as embonic acid, is a naphthoic acid derivative capable of forming stable, poorly soluble salts with basic drug molecules.[1][3] The disodium salt, particularly in its monohydrate form (C₂₃H₁₆Na₂O₇, MW: 450.34 g/mol ), has garnered significant attention in drug development.[1][3] The formation of a pamoate salt with an API drastically reduces its aqueous solubility, a key factor in creating depot formulations for sustained drug release.[1][2] This guide will delve into the synthesis of disodium pamoate monohydrate via a neutralization reaction and its subsequent characterization using a suite of analytical techniques.
Synthesis and Manufacturing
The synthesis of disodium pamoate monohydrate is typically achieved through the neutralization of pamoic acid with a sodium-containing base, followed by controlled crystallization to isolate the monohydrate form.[1]
Synthesis of Pamoic Acid (Precursor)
The primary synthetic route to pamoic acid involves the condensation reaction between 3-hydroxy-2-naphthoic acid and formaldehyde.[4] An optimized industrial synthesis method employs N,N-dimethylformamide (DMF) as the reaction medium, which provides superior control over reaction conditions and yields.[4]
Synthesis of Disodium Pamoate Monohydrate
The most common method for synthesizing disodium pamoate monohydrate is the neutralization of pamoic acid with sodium hydroxide.[4]
Industrial Scale Manufacturing Considerations
On an industrial scale, the synthesis involves reacting 3-hydroxy-2-naphthoic acid and paraformaldehyde in N,N-dimethylformamide (DMF), followed by the addition of a catalyst and sulfuric acid.[3] The subsequent neutralization with sodium hydroxide must be carefully controlled to ensure complete salt formation and desired crystal properties.[5]
Key process parameters to control during scale-up include:
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pH: Maintaining the correct pH is crucial for complete salt formation and preventing impurities. The pH is typically maintained between 7-8 during neutralization.[4][5]
-
Temperature: Reaction temperature affects reaction kinetics and solubility, which in turn influences crystallization.[5] Crystallization temperatures between 10-25°C are favorable for monohydrate formation.[4]
-
Stoichiometry of Reactants: The molar ratio of pamoic acid to the sodium source must be precise to ensure complete conversion.[5]
-
Agitation Rate: Proper mixing is essential for homogeneity, heat transfer, and influencing crystal size and morphology.[5]
-
Addition Rate of Reactants: Controlled addition can prevent localized high concentrations, which could lead to impurities or undesirable crystal characteristics.[5]
Experimental Protocols
Laboratory Scale Synthesis of Disodium Pamoate Monohydrate
Materials:
-
Pamoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.[1]
-
Reaction: In a reaction vessel, suspend pamoic acid in deionized water. Slowly add the 2 M sodium hydroxide solution to the pamoic acid suspension under constant stirring. A stoichiometric amount of NaOH (2 moles of NaOH for every 1 mole of pamoic acid) is required for complete neutralization.[1]
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The suspension should dissolve to form a clear solution of disodium pamoate.[3]
-
Crystallization: Cool the reaction mixture to 10-25°C to induce crystallization of the monohydrate form.[3] For enhanced control over crystal morphology, a mixture of ethanol and water can be utilized as the crystallization solvent.[3]
-
Isolation: Collect the precipitated crystals by filtration (e.g., using a Buchner funnel).[1]
-
Washing: Wash the crystals with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1]
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to obtain the final disodium pamoate monohydrate product.[1]
Physicochemical Characterization
Comprehensive characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized disodium pamoate monohydrate.[1]
Spectroscopic and Chromatographic Analysis
| Technique | Purpose | Key Parameters & Expected Results |
| FTIR Spectroscopy | Identification of functional groups. | Broad O-H stretch, characteristic aromatic C-H and C=C stretches, and carboxylate stretches. |
| ¹H NMR Spectroscopy | Structural elucidation. | Aromatic protons (~7.0-8.0 ppm in D₂O), Methylene bridge protons (~4.0 ppm in D₂O).[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination. | A C18 reverse-phase column with a gradient of acetonitrile and water with an acidic modifier is typically used.[1] Detection is often performed at 237 nm and 370 nm.[1] |
Solid-State and Thermal Analysis
| Technique | Purpose | Key Parameters & Expected Results |
| Powder X-ray Diffraction (PXRD) | Confirms the crystalline nature of the material. | A representative PXRD pattern for disodium pamoate monohydrate exhibits sharp peaks, indicating a high degree of crystallinity.[1] |
| Thermogravimetric Analysis (TGA) | Determines the hydration state. | A weight loss of approximately 4% (corresponding to one molecule of water) is expected upon heating, typically in the range of 100-150°C.[1] |
| Differential Scanning Calorimetry (DSC) | Evaluates thermal stability. | An endothermic peak corresponding to the dehydration process should be observed in the same temperature range as the weight loss in the TGA.[1] |
| Particle Size Analysis | Determines particle size distribution, which is critical for injectable suspensions. | Techniques include laser diffraction, sieve analysis, and optical microscopy.[6] For injectable formulations, typically 99% of particles should be less than 20 µm.[7] |
Application in Sustained-Release Drug Delivery
The primary application of disodium pamoate monohydrate is in the formation of poorly soluble drug-pamoate salts, which is the cornerstone of many long-acting injectable formulations.[1]
Mechanism of Sustained Release
The sustained-release mechanism is primarily driven by a dissolution-rate-limited absorption process.[8] After intramuscular injection, the drug-pamoate salt forms a depot at the injection site. The sparingly soluble salt slowly dissolves into the surrounding interstitial fluid, after which it dissociates into the active drug and the pamoate counterion. The free drug is then absorbed into the systemic circulation.[2]
Biological Activity of Pamoic Acid
While disodium pamoate monohydrate primarily functions as an excipient, its parent compound, pamoic acid, has been identified as a potent agonist for the orphan G protein-coupled receptor 35 (GPR35).[9][10] Activation of GPR35 by pamoic acid initiates a Gαi/o-linked signaling cascade, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin2.[9][11] This activity has been associated with antinociceptive effects.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Disodium pamoate monohydrate | 71607-30-2 | Benchchem [benchchem.com]
- 4. Buy Disodium pamoate monohydrate | 71607-30-2 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
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